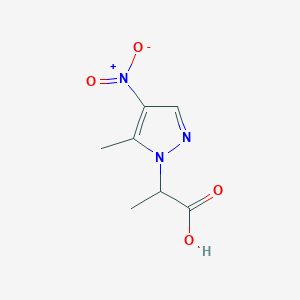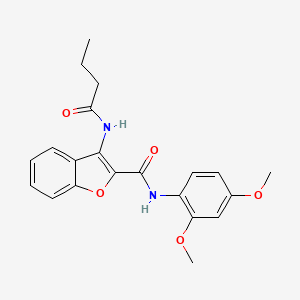
2,3-Dimethyl-6-phenoxyquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-6-phenoxyquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-phenoxyquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution.
Methylation: The methyl groups can be added using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-6-phenoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenoxy or methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its quinoline core, which is a common motif in many pharmaceuticals.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-6-phenoxyquinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and methyl groups could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Similar structure but with a phenyl group instead of a phenoxy group.
6-Methoxyquinoline: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
2,3-Dimethyl-6-phenoxyquinolin-4(1H)-one is unique due to the presence of both methyl and phenoxy groups, which can significantly alter its chemical and biological properties compared to other quinoline derivatives.
Propiedades
IUPAC Name |
2,3-dimethyl-6-phenoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-12(2)18-16-9-8-14(10-15(16)17(11)19)20-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVATZCWHRWFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-4-(3-methyl-[1,2,4]triazolo-[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2620463.png)

![N'-cyclopentyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2620466.png)
![N-(4-ethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2620469.png)
![3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2620472.png)



![methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2620477.png)
![ethyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2620478.png)


![3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2620481.png)
![3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2620484.png)
